molecular formula C14H22N2O7 B6603638 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate CAS No. 1803580-95-1

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate

Cat. No. B6603638
CAS RN: 1803580-95-1
M. Wt: 330.33 g/mol
InChI Key: LCUOYGGIGVEILI-UHFFFAOYSA-N
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Description

3,4-Diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate (DMT) is a synthetic compound that has been studied for its potential applications in scientific research. It is a cyclic tricarboxylic acid derivative of a pyridazine ring system, which is a heterocyclic aromatic compound containing nitrogen atoms in its ring structure. DMT is a relatively new synthetic compound that has been studied for its potential applications in research.

Scientific Research Applications

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a number of natural products, including alkaloids, terpenes, and other biologically active molecules. 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has also been used in the synthesis of polymers, such as polyesters and polyamides, as well as in the synthesis of polyurethanes.

Mechanism of Action

The mechanism of action of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate is thought to increase the levels of these neurotransmitters, leading to a variety of psychological effects.
Biochemical and Physiological Effects
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has been studied for its potential biochemical and physiological effects. It has been shown to affect the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have a variety of effects on the immune system, including the production of cytokines, which are molecules that can modulate the immune response. Additionally, 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has been shown to affect the metabolism of fatty acids and glucose, as well as to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and store. Additionally, it is a highly stable compound that does not degrade easily. However, 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate does have some limitations for laboratory experiments. It is a highly potent compound and can be toxic if ingested or inhaled. Additionally, it can be metabolized rapidly by the body, making it difficult to study the effects of long-term exposure.

Future Directions

There are a number of potential future directions for the study of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into its mechanism of action and its potential therapeutic effects is needed. Finally, further studies into the safety and toxicity of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate should be conducted.

Synthesis Methods

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate can be synthesized by a variety of methods, including the reaction of ethyl acetate, ethyl formate, and ethyl bromide with the appropriate pyridazine ring system. The reaction of ethyl acetate, ethyl formate, and ethyl bromide with the appropriate pyridazine ring system yields the desired product. The reaction is catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide. The reaction is carried out at a temperature of 40-50°C for a period of several hours.

properties

IUPAC Name

5-O,6-O-diethyl 2-O-methyl 3-ethoxy-4,5-dihydro-3H-pyridazine-2,5,6-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-5-21-10-8-9(12(17)22-6-2)11(13(18)23-7-3)15-16(10)14(19)20-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOYGGIGVEILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C(=NN1C(=O)OC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate

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